3-{2-chloroimidazo[1,2-a]pyridin-3-yl}-2-cyano-N-(propan-2-yl)prop-2-enamide
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Overview
Description
3-{2-chloroimidazo[1,2-a]pyridin-3-yl}-2-cyano-N-(propan-2-yl)prop-2-enamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a chloroimidazo[1,2-a]pyridine core, which is a fused heterocyclic system, and a cyano group attached to a propenamide moiety. The presence of these functional groups contributes to its reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-chloroimidazo[1,2-a]pyridin-3-yl}-2-cyano-N-(propan-2-yl)prop-2-enamide typically involves multi-step organic reactions One common method starts with the preparation of the imidazo[1,2-a]pyridine core, which can be achieved through cyclization reactions involving appropriate precursors
The cyano group is introduced through nucleophilic substitution reactions, often using cyanide salts such as sodium cyanide or potassium cyanide. The final step involves the formation of the propenamide moiety, which can be achieved through condensation reactions with suitable amines and acrylonitrile derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-{2-chloroimidazo[1,2-a]pyridin-3-yl}-2-cyano-N-(propan-2-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.
Substitution: The chloro substituent can be replaced through nucleophilic substitution reactions using nucleophiles like amines or thiols, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while reduction can produce primary amines. Substitution reactions can lead to a variety of functionalized derivatives with different substituents replacing the chloro group.
Scientific Research Applications
3-{2-chloroimidazo[1,2-a]pyridin-3-yl}-2-cyano-N-(propan-2-yl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{2-chloroimidazo[1,2-a]pyridin-3-yl}-2-cyano-N-(propan-2-yl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The chloroimidazo[1,2-a]pyridine core can bind to active sites of enzymes, inhibiting their activity. The cyano group may participate in hydrogen bonding or electrostatic interactions, enhancing the compound’s binding affinity. Pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-chloroimidazo[1,2-a]pyridine: Lacks the cyano and propenamide groups, resulting in different reactivity and applications.
3-cyanoimidazo[1,2-a]pyridine: Similar core structure but without the chloro and propenamide groups.
N-(propan-2-yl)propenamide: Contains the propenamide moiety but lacks the imidazo[1,2-a]pyridine core.
Uniqueness
3-{2-chloroimidazo[1,2-a]pyridin-3-yl}-2-cyano-N-(propan-2-yl)prop-2-enamide is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity
Properties
IUPAC Name |
(E)-3-(2-chloroimidazo[1,2-a]pyridin-3-yl)-2-cyano-N-propan-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O/c1-9(2)17-14(20)10(8-16)7-11-13(15)18-12-5-3-4-6-19(11)12/h3-7,9H,1-2H3,(H,17,20)/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKJYCYNIVCZGU-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=CC1=C(N=C2N1C=CC=C2)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)/C(=C/C1=C(N=C2N1C=CC=C2)Cl)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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